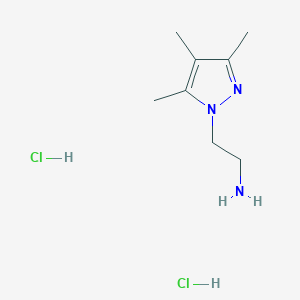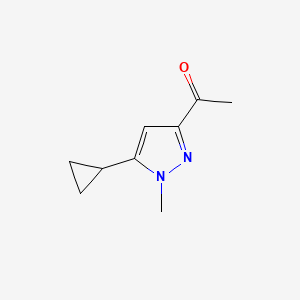
3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroisoquinolin-2(1H)-one (DHQ) is a nitrogen-containing heterocyclic compound that is a core structural component in various biologically active compounds . It’s used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
Synthesis Analysis
Several methodologies have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . A simple, efficient, and general method has been developed for one-pot, three-component synthesis of 2,3-dihydroquinazolin-4 (1 H )-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, a combined in silico study was performed to illuminate the inhibitory preference of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for AKR1C3 over AKR1C2 .Chemical Reactions Analysis
In the context of chemical reactions, multicomponent reactions (MCRs) have been proven to be a very elegant and rapid way to access complex structures in a single synthetic operation from simple building blocks, showing high atom economy and high selectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride has a molecular weight of 231.7 .科学的研究の応用
Anticancer Activity
Compounds containing the 1,2,4-oxadiazole scaffold, similar to the specified chemical structure, have been synthesized and tested for their anticancer activities. For example, quinazoline derivatives incorporating the 1,3,4-oxadiazole moiety have shown significant inhibitory activities against various cancer cell lines. A specific compound demonstrated potent inhibitory activity, surpassing that of the control drug Tivozanib across different cancer cell lines, suggesting its potential as an anticancer agent (Qiao et al., 2015). Additionally, novel oxazole derivatives have been synthesized, exhibiting strong inhibitory activities against cancer cell lines, indicating their promise in cancer therapy (Liu et al., 2009).
Antimicrobial Activity
The synthesis of new 1,3,4-oxadiazole derivatives has been explored for their antimicrobial properties. A study on quinoline nucleus-containing oxadiazole and azetidinone derivatives has shown significant antibacterial and antifungal activities, providing insights into their potential use in combating microbial infections (Desai & Dodiya, 2014). Another research effort has developed 2-(quinolin-4-ylthio)-1,3,4-oxadiazole derivatives, which have undergone extensive in vitro antimicrobial testing, revealing compounds with potent activities against various bacterial and fungal strains (Modh, Shah, & Chikhalia, 2013).
Thermodynamic and Physical Characterization
The thermophysical properties of 1,3,4-oxadiazole derivatives have been systematically characterized, highlighting the impact of structural modifications on thermodynamic parameters such as Gibbs energy, enthalpy, and entropy of activation in different solvents. This research provides valuable data for the application of these compounds in various scientific fields, including materials science (Godhani et al., 2013).
Synthesis and Characterization
Extensive studies on the synthesis, characterization, and screening for biological activities of 1,3,4-oxadiazole derivatives linked to quinazolin-4-one have been conducted. These compounds have shown potential in various therapeutic applications, including analgesic and anti-inflammatory activities, further expanding the utility of the oxadiazole scaffold in medicinal chemistry (Dewangan et al., 2016).
作用機序
Target of Action
The primary target of the compound 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Result of Action
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The compound 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme aldo-keto reductase AKR1C3 . The compound binds in an adjacent hydrophobic pocket of the enzyme, with the carboxylate group occupying the oxyanion hole . This interaction inhibits the metabolism of a known dinitrobenzamide substrate .
Cellular Effects
In cellular processes, this compound shows good cellular potency . It influences cell function by inhibiting the metabolism of AKR1C3, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The carboxylate group of the compound occupies the oxyanion hole in the enzyme AKR1C3, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This leads to inhibition of the enzyme and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the inhibition of the enzyme AKR1C3
特性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-4-11-7-15(6-5-10(11)3-1)8-12-13-9-16-14-12/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAFYRLAOXQJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)
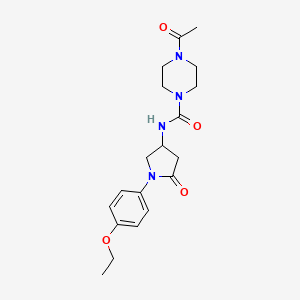
![6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2924027.png)

![1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2924030.png)

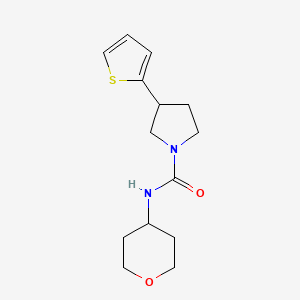
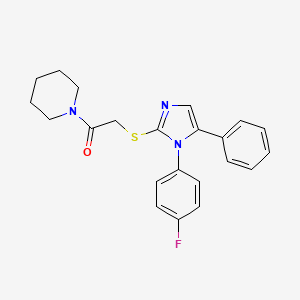
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2924036.png)
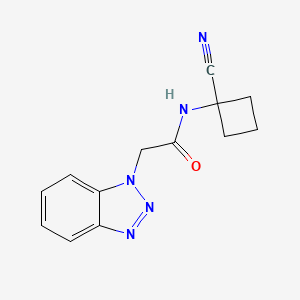
![4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one](/img/structure/B2924040.png)
